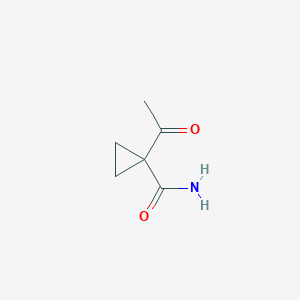
1-Acetylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylcyclopropane-1-carboxamide is a chemical compound characterized by a cyclopropane ring substituted with an acetyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetylcyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable precursors under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl or carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Acetylcyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism by which 1-acetylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical processes. The acetyl and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in plant growth regulation.
1-Cyclopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Cyclopropanecarboxylic acid: A versatile intermediate in organic synthesis.
Uniqueness: 1-Acetylcyclopropane-1-carboxamide is unique due to the presence of both an acetyl and a carboxamide group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
1-acetylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H9NO2/c1-4(8)6(2-3-6)5(7)9/h2-3H2,1H3,(H2,7,9) |
InChI-Schlüssel |
AAVJTHYBTZSWMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Methyl-4-oxo-thiazolidin-(2E)-ylideneamino]-benzoic acid methyl ester](/img/structure/B12861410.png)
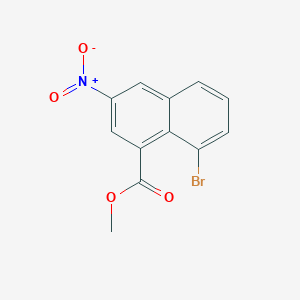
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
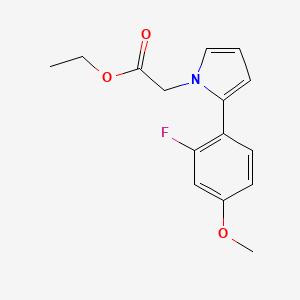
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
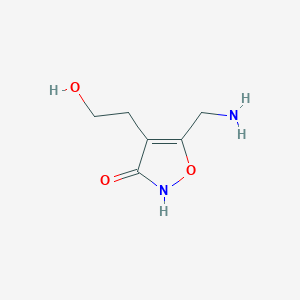
![4-[3-(Dimethylamino)propyl]thiomorpholine-3-carboxylic acid](/img/structure/B12861444.png)
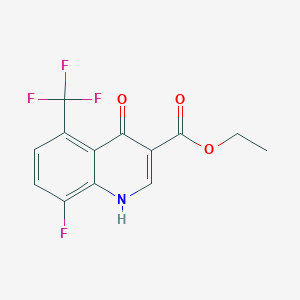
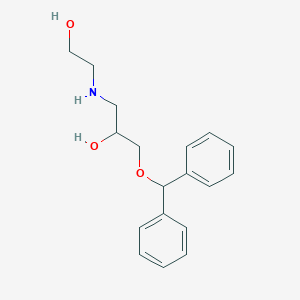
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
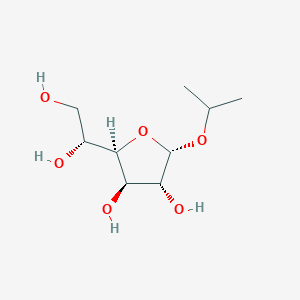
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
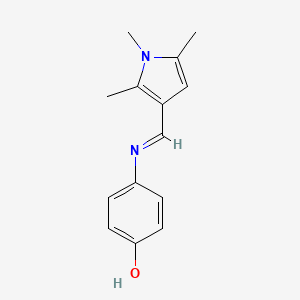
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
